Multitarget AD inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Multitarget AD inhibitor-1 is a reversible and selective inhibitor of butyrylcholinesterase (BuChE) with IC50 values of 7.22 μM for human BuChE and 1.55 μM for equine serum BuChE . It also exhibits inhibitory activity towards β-secretase, amyloid β aggregation, and tau aggregation . This compound is being explored for its potential in treating Alzheimer’s disease due to its ability to target multiple pathways involved in the disease’s progression .
准备方法
The synthesis of Multitarget AD inhibitor-1 involves the design and synthesis of multi-target directed ligands. One approach includes the hybridization of tacrine with pyrimidone compounds using cysteamine or cystamine as connectors . The reaction conditions typically involve standard organic synthesis techniques such as condensation reactions, purification through column chromatography, and characterization using NMR and mass spectrometry . Industrial production methods would likely scale up these laboratory procedures, ensuring the purity and consistency required for pharmaceutical applications.
化学反应分析
Multitarget AD inhibitor-1 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to targets.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific conditions and reagents used but generally aim to enhance the compound’s inhibitory activities.
科学研究应用
Multitarget AD inhibitor-1 has several scientific research applications:
作用机制
Multitarget AD inhibitor-1 exerts its effects by inhibiting butyrylcholinesterase, β-secretase, and preventing amyloid β and tau aggregation . By inhibiting butyrylcholinesterase, it increases the levels of acetylcholine in the brain, which is crucial for cognitive function . The inhibition of β-secretase reduces the production of amyloid β plaques, a hallmark of Alzheimer’s disease . Additionally, preventing tau aggregation helps in maintaining neuronal structure and function .
相似化合物的比较
Multitarget AD inhibitor-1 is unique due to its ability to target multiple pathways involved in Alzheimer’s disease. Similar compounds include:
Donepezil: Primarily an acetylcholinesterase inhibitor, it does not target β-secretase or tau aggregation.
Galantamine: Another acetylcholinesterase inhibitor with limited multi-target capabilities.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase but does not affect β-secretase or tau aggregation.
This compound stands out due to its broader range of targets, potentially offering a more comprehensive approach to treating Alzheimer’s disease .
属性
分子式 |
C29H38N2O |
---|---|
分子量 |
430.6 g/mol |
IUPAC 名称 |
1-[(3-tert-butylphenyl)methylamino]-3-(3,3-diphenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C29H38N2O/c1-29(2,3)26-16-10-11-23(19-26)20-31-22-27(32)21-30-18-17-28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-16,19,27-28,30-32H,17-18,20-22H2,1-3H3 |
InChI 键 |
QEVPSMYJQDNACG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=CC(=C1)CNCC(CNCCC(C2=CC=CC=C2)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。